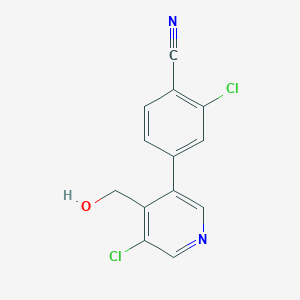
2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile
Cat. No. B8431358
M. Wt: 279.12 g/mol
InChI Key: CNKQKUXPJLWAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08519134B2
Procedure details


To the solution of 2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile (320 mg, 1.21 mmol), (3-Bromo-5-chloro-pyridin-4-yl)-methanol (220 mg, 1.21 mmol) and PdCl2(dppf). CH2Cl2 adduct (79 mg, 0.09 mmol) in DMF (4 mL) was added 2M Na2CO3 solution (1.82 ml, 3.64 mmol) under Nitrogen atmosphere. The mixture was stirred and heated at 100° C. for 4 hrs. After letting cool to room temperature, solvent was removed in vacuo. The resulting residue was dissolved in DCM and saturated NH4Cl solution. After extraction with DCM and separation, the combined extracts were concentrated and purified by ISCO 12 g (0-30% EtOAc/Hep) to give 2-Chloro-4-(5-chloro-4-hydroxymethyl-pyridin-3-yl)-benzonitrile (142 mg, 52%) as colorless solid; ESI-MS m/z; 279 [M+1]+, Retention time 1.41 min. 1H-NMR (CDCl3, 400 MHz) δ 4.66 (s, 2H), 7.53 (d, J==8.0 Hz, 1H), 7.69 (s, 1H), 7.81 (d, J=8.0 Hz, 1H), 8.47 (s, 1H), 8.72 (s, 1H).
Quantity
320 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8](B2OC(C)(C)C(C)(C)O2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Br[C:20]1[CH:21]=[N:22][CH:23]=[C:24]([Cl:28])[C:25]=1[CH2:26][OH:27].C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[CH:9]=[C:8]([C:20]2[CH:21]=[N:22][CH:23]=[C:24]([Cl:28])[C:25]=2[CH2:26][OH:27])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
320 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1CO)Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After letting cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in DCM
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with DCM and separation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined extracts were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by ISCO 12 g (0-30% EtOAc/Hep)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C=1C=NC=C(C1CO)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 142 mg | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 42% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
